molecular formula C18H13N B11869335 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile

2-(2-(Naphthalen-2-yl)phenyl)acetonitrile

Cat. No.: B11869335
M. Wt: 243.3 g/mol
InChI Key: CPOMTYFTAXTPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Naphthalen-2-yl)phenyl)acetonitrile is an organic compound with the molecular formula C18H13N and a molecular weight of 243.3 g/mol . It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a naphthalene and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile typically involves the reaction of 2-naphthylacetonitrile with benzene under specific conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) in a Friedel-Crafts alkylation reaction . The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-(2-(Naphthalen-2-yl)phenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Naphthalen-2-yl)phenyl)acetonitrile is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical and physical properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Biological Activity

2-(2-(Naphthalen-2-yl)phenyl)acetonitrile, also referred to as 2-naphthyl-2-(phenyl)acetonitrile, is an organic compound notable for its complex structure, which includes a naphthalene moiety and a phenyl group attached to an acetonitrile functional group. Its molecular formula is C_{19}H_{15}N, with a molecular weight of approximately 249.31 g/mol. The unique arrangement of aromatic rings in this compound contributes to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The compound may possess properties that inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in preliminary assays.

The mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, possibly involving:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways associated with inflammation and immune responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally related compounds:

Compound NameStructure TypeUnique Features
2-NaphthylanilineAromatic amineExhibits different reactivity due to amino group.
3-(Naphthalen-2-yl)-3-oxopropanenitrileKetone derivativeShows significant cytotoxicity against cancer cells.
1-Naphthalenecarboxylic acidCarboxylic acidKnown for its solubility and reactivity in esterification.
Naphthalenesulfonic acidSulfonic acidUtilized in dye manufacturing and as a surfactant.
4-AminonaphthaleneAmino derivativeImportant for dye synthesis; different biological activity profile.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a promising avenue for further research into its use as an anticancer agent .
  • Antimicrobial Testing : In vitro tests revealed that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli at micromolar concentrations. This suggests potential applications in developing new antimicrobial agents .
  • Mechanistic Studies : Research indicated that the compound may inhibit specific kinases involved in cancer progression, leading to decreased cell viability and proliferation rates in treated cell lines .

Properties

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

2-(2-naphthalen-2-ylphenyl)acetonitrile

InChI

InChI=1S/C18H13N/c19-12-11-15-6-3-4-8-18(15)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11H2

InChI Key

CPOMTYFTAXTPGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.